molecular formula C11H19N3O5S B128405 Veratrylguanidine methane sulfonate CAS No. 148741-67-7

Veratrylguanidine methane sulfonate

Cat. No. B128405
CAS RN: 148741-67-7
M. Wt: 305.35 g/mol
InChI Key: LMNTYSMXUXRWGD-UHFFFAOYSA-N
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Description

Veratrylguanidine methane sulfonate (VGMS) is a chemical compound that has been widely used in scientific research due to its unique properties. VGMS belongs to the family of guanidine derivatives, and it is a potent activator of soluble guanylate cyclase (sGC). The activation of sGC by VGMS leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes.

Mechanism of Action

Veratrylguanidine methane sulfonate activates sGC by binding to the heme group of the enzyme and inducing a conformational change that increases the production of cGMP. The activation of sGC by this compound leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. The increased production of cGMP also plays a role in the regulation of neurotransmitter release, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of cGMP, which leads to the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation. This compound has also been shown to regulate neurotransmitter release, cell proliferation, and apoptosis. Additionally, this compound has been found to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

Veratrylguanidine methane sulfonate has several advantages for lab experiments. It is a potent activator of sGC and can be used to investigate the role of cGMP in various physiological processes. This compound is also stable and easy to handle, making it a valuable tool for researchers. However, this compound has some limitations. It can be toxic at high concentrations, and its effects can be influenced by the presence of other substances in the experimental system.

Future Directions

There are several future directions for research on Veratrylguanidine methane sulfonate. One area of interest is the role of this compound in the regulation of inflammation and oxidative stress. Another area of research is the development of this compound analogs that have improved pharmacological properties. Additionally, the use of this compound in combination with other drugs or therapies may have potential therapeutic benefits. Overall, further research on this compound has the potential to provide valuable insights into the regulation of physiological processes and the development of new treatments for various diseases.

Synthesis Methods

The synthesis of Veratrylguanidine methane sulfonate involves the reaction of veratrylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white crystalline powder with a melting point of 215-218°C.

Scientific Research Applications

Veratrylguanidine methane sulfonate has been extensively used in scientific research due to its ability to activate sGC and increase the production of cGMP. This property has made this compound a valuable tool for investigating various physiological processes such as cardiovascular function, smooth muscle relaxation, and platelet aggregation. This compound has also been used to study the role of cGMP in the regulation of neurotransmitter release, cell proliferation, and apoptosis.

properties

CAS RN

148741-67-7

Molecular Formula

C11H19N3O5S

Molecular Weight

305.35 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]guanidine;methanesulfonic acid

InChI

InChI=1S/C10H15N3O2.CH4O3S/c1-14-8-4-3-7(5-9(8)15-2)6-13-10(11)12;1-5(2,3)4/h3-5H,6H2,1-2H3,(H4,11,12,13);1H3,(H,2,3,4)

InChI Key

LMNTYSMXUXRWGD-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-]

SMILES

COC1=C(C=C(C=C1)CN=C(N)N)OC.CS(=O)(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)CN=C([NH3+])N)OC.CS(=O)(=O)[O-]

Other CAS RN

148741-67-7

synonyms

MSVGuanidine
veratrylguanidine methane sulfonate

Origin of Product

United States

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